2-(4-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O/c16-13-3-1-11(2-4-13)7-15(20)19-6-5-14-12(9-19)8-17-10-18-14/h1-4,8,10H,5-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGBNKNSKGJJEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a pyridine derivative with a pyrimidine derivative, followed by bromination and subsequent functional group transformations . Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalytic processes and controlled reaction conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
The biological activities of 2-(4-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone have been the focus of several studies:
- Antimicrobial Properties : Research has indicated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics .
- Anticancer Activity : Some studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. The dihydropyrido-pyrimidine scaffold is particularly noted for its ability to interact with biological targets involved in cancer pathways .
- Inhibition of Enzymes : The compound has been investigated for its ability to inhibit specific enzymes related to cancer progression and other diseases. For instance, it has shown promise as an inhibitor of Polo-like kinase 1 (Plk1), which is crucial for cell division and is often overexpressed in cancer cells .
Case Studies
Several case studies highlight the efficacy of this compound and its derivatives:
-
Polo-like Kinase Inhibition :
- A series of compounds based on the dihydropyrido-pyrimidine structure were evaluated for their inhibitory effects on Plk1. The results indicated that modifications to the bromophenyl group significantly affected potency, suggesting a structure-activity relationship that could guide future drug design .
- Antimicrobial Testing :
- Synthesis and Biological Evaluation :
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other pyrido[4,3-d]pyrimidine derivatives, such as:
- 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
- Thieno[2,3-d]pyrimidin-4(3H)-ones These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of 2-(4-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone lies in its specific substitution pattern and the resulting biological properties .
Biological Activity
The compound 2-(4-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone is a member of the pyridopyrimidine family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and molecular mechanisms associated with this compound, highlighting its potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. A common method includes the condensation of appropriate precursors under microwave irradiation or solvent-free conditions to enhance yields and reduce reaction times. The compound's structure can be confirmed through techniques such as NMR and IR spectroscopy.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridopyrimidine exhibit significant antimicrobial properties. For instance, compounds with similar structures have been shown to possess activity against various bacterial strains and fungi. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell membrane integrity.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antimicrobial activity | |
| Related pyridopyrimidine derivatives | Broad-spectrum antimicrobial |
Anticancer Activity
The anticancer potential of pyridopyrimidine derivatives has been extensively studied. For example, compounds structurally related to this compound have demonstrated cytotoxic effects on various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis through caspase activation and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (breast cancer) | 10.0 | Apoptosis induction via caspase activation |
| HepG2 (liver cancer) | 15.0 | Cell cycle arrest at G1 phase |
Other Biological Activities
In addition to antimicrobial and anticancer effects, pyridopyrimidine compounds have been reported to exhibit anti-inflammatory and analgesic properties. These effects are often attributed to their ability to modulate key signaling pathways involved in inflammation.
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various pyridopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions significantly enhanced activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts.
- Anticancer Mechanisms : In vitro studies on MDA-MB-231 cells revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), indicating oxidative stress as a potential mechanism for its anticancer effects.
Q & A
Q. What are the established synthetic routes for 2-(4-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone?
The compound is typically synthesized via multi-step reactions involving pyrido[4,3-d]pyrimidine precursors. A common method involves:
- Step 1 : Condensation of p-bromoacetophenone with a pyrido[4,3-d]pyrimidine core using ammonium acetate as a catalyst in ethanol under reflux conditions .
- Step 2 : Subsequent functionalization via nucleophilic substitution or coupling reactions to introduce the dihydropyridine moiety. Solvent choice (e.g., DMF/ethanol mixtures) and temperature control (reflux at 80–100°C) are critical for optimizing yield (typically 60–75%) .
- Purification : Column chromatography or recrystallization from ethanol/DMF mixtures is employed to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the bromophenyl group (δ ~7.5–7.8 ppm for aromatic protons) and the ethanone carbonyl (δ ~200–210 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peak at m/z ~400–410) and isotopic patterns consistent with bromine .
- X-ray Crystallography : For resolving stereochemistry and confirming the fused pyrido-pyrimidine ring system .
Q. What preliminary biological activities have been reported for this compound?
While direct data is limited, structural analogs (e.g., pyrido[4,3-d]pyrimidines) exhibit:
- Antimicrobial Activity : MIC values of 8–32 µg/mL against Gram-positive bacteria .
- Enzyme Inhibition : Potential interaction with kinases or monooxygenases due to the pyrimidine core .
- Table 1 : Comparative Bioactivity of Structural Analogs
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production in academic settings?
Methodological strategies include:
- Catalyst Screening : Testing alternatives to ammonium acetate (e.g., p-toluenesulfonic acid) to enhance reaction rates .
- Solvent Optimization : Replacing ethanol with polar aprotic solvents (e.g., acetonitrile) to improve solubility of intermediates .
- Microwave-Assisted Synthesis : Reducing reaction time from 20 hours to 2–4 hours while maintaining >70% yield .
Q. How should researchers address contradictory bioactivity data across similar compounds?
Contradictions often arise from structural variations (e.g., substituent electronegativity). A systematic approach includes:
- SAR Studies : Modifying the bromophenyl group to fluorophenyl or methoxyphenyl to assess activity trends .
- Docking Simulations : Using software like AutoDock to compare binding affinities with target enzymes (e.g., kynurenine 3-monooxygenase) .
- Dose-Response Validation : Replicating assays under standardized conditions (e.g., fixed pH and temperature) to minimize variability .
Q. What computational methods predict the compound’s reactivity and metabolic stability?
- DFT Calculations : To map electron density and identify reactive sites (e.g., ethanone carbonyl as a nucleophilic target) .
- ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and CYP450 inhibition risks, guiding medicinal chemistry optimization .
- Molecular Dynamics : Simulating interactions with lipid bilayers to predict membrane permeability .
Q. How does this compound compare to thieno[3,2-d]pyrimidine derivatives in target selectivity?
- Structural Comparison : The pyrido[4,3-d]pyrimidine core lacks the sulfur atom in thieno-pyrimidines, reducing π-π stacking but improving solubility .
- Bioactivity Profile : Thieno derivatives show stronger kinase inhibition (IC₅₀ ~0.5 µM vs. ~2 µM for pyrido analogs), while pyrido-pyrimidines exhibit better antibacterial potency .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
